molecular formula C9H7NO2 B1349120 Indole-4-carboxylic acid CAS No. 2124-55-2

Indole-4-carboxylic acid

Cat. No.: B1349120
CAS No.: 2124-55-2
M. Wt: 161.16 g/mol
InChI Key: ROGHUJUFCRFUSO-UHFFFAOYSA-N
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Description

Indole-4-carboxylic acid is an organic compound that belongs to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Synthetic Routes and Reaction Conditions:

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Mechanism of Action

Target of Action

Indole-4-carboxylic acid, like other indole derivatives, has been found to interact with multiple targets in the body . It has been used in the synthesis of histamine H3 antagonists , inhibitors of human reticulocyte 15-lipoxygenase-1 , and inhibitors of Gli1-mediated transcription in the Hedgehog pathway . These targets play crucial roles in various biological processes, including inflammation, lipid metabolism, and cell growth and differentiation .

Mode of Action

This compound interacts with its targets by binding to them, which can lead to changes in their function . For instance, as a histamine H3 antagonist, it can block the action of histamine, a compound involved in local immune responses and regulating physiological function in the gut . As an inhibitor of 15-lipoxygenase-1, it can prevent the enzyme from metabolizing certain types of fatty acids .

Biochemical Pathways

This compound is part of the broader class of indole compounds, which are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . These compounds can affect various biochemical pathways. For instance, they can influence the Trp-Indole pathway, the Trp-IPyA-ILA-IA-IPA pathway, and the Trp-IAA-Skatole or IAld pathway .

Pharmacokinetics

Like other indole derivatives, it is likely to have high lipophilicity , which could facilitate its diffusion through lipid-rich biological membranes and impact its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action depend on its specific targets and the pathways it affects. For example, as a histamine H3 antagonist, it could potentially reduce inflammation . As an inhibitor of 15-lipoxygenase-1, it could affect lipid metabolism and have implications for conditions like atherosclerosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence and composition of intestinal microorganisms, which play a role in the metabolism of tryptophan to indole compounds , could impact the production and effects of this compound. Additionally, factors like pH and temperature could potentially affect its stability and activity.

Comparison with Similar Compounds

Biological Activity

Indole-4-carboxylic acid (I4CA) is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound has the following chemical characteristics:

  • Molecular Formula : C9H7NO2
  • Molar Mass : 163.16 g/mol
  • Structure : The carboxylic acid group is positioned at the 4th carbon of the indole ring, influencing its reactivity and biological interactions.

Antiviral Properties

Recent studies have highlighted the potential of I4CA and its derivatives in antiviral applications, particularly against HIV and SARS-CoV-2.

  • HIV-1 Integrase Inhibition :
    • I4CA derivatives have shown promise in inhibiting HIV-1 integrase, a critical enzyme for viral replication. A study demonstrated that structural modifications on the indole core significantly enhanced inhibitory activity, with some derivatives achieving IC50 values as low as 0.13 μM .
    • Table 1: IC50 Values of I4CA Derivatives Against HIV-1 Integrase
    CompoundIC50 (μM)
    I4CA6.85
    Derivative 10.13
    Derivative 23.11
    Derivative 31.05
  • SARS-CoV-2 Inhibition :
    • The position of the carboxylic acid on the indole ring significantly affects the antiviral activity against SARS-CoV-2. Studies indicated that certain indole derivatives exhibited competitive inhibition against the viral protease, with IC50 values ranging from 190 nM to over 300 nM .

Anticancer Activity

Indole derivatives, including I4CA, have been investigated for their anticancer properties:

  • Mechanism of Action : I4CA has been shown to induce apoptosis in cancer cells through various pathways, including modulation of cell cycle regulators and activation of caspases .
  • Case Study : A study found that I4CA inhibited glioma cell invasion by regulating the aryl hydrocarbon receptor (AHR), demonstrating its potential as a therapeutic agent in treating aggressive brain tumors .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of indole derivatives:

  • Modifications at different positions on the indole ring can significantly alter biological activity.
  • For instance, introducing halogenated groups at specific positions has been shown to enhance binding affinity to target proteins involved in viral replication .

Properties

IUPAC Name

1H-indole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-9(12)7-2-1-3-8-6(7)4-5-10-8/h1-5,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGHUJUFCRFUSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344230
Record name Indole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2124-55-2
Record name Indole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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